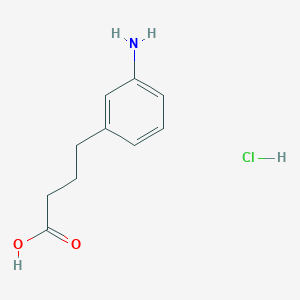

4-(3-aminophenyl)butanoic Acid Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRRBHCFUEQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471049 | |

| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91843-18-4 | |

| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(3-aminophenyl)butanoic Acid Hydrochloride

Disclaimer: Direct experimental data on the specific mechanism of action of 4-(3-aminophenyl)butanoic acid hydrochloride is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented pharmacology of its structural isomer, phenibut (4-amino-3-phenylbutanoic acid), and the established structure-activity relationships of related GABAergic compounds. The experimental protocols provided are those that would be essential to elucidate the actual pharmacological profile of this compound.

Introduction

This compound is a chemical compound belonging to the family of γ-aminobutyric acid (GABA) analogs. Its structural similarity to phenibut, a known central nervous system depressant with anxiolytic and nootropic effects, suggests that it may share similar pharmacological targets.[1][2] Phenibut is known to exert its effects primarily through modulation of the GABAergic system and voltage-dependent calcium channels (VDCCs).[1][3] This guide will explore the putative mechanism of action of this compound by extrapolating from the known pharmacology of phenibut and its analogs.

Putative Pharmacological Targets

Based on its chemical structure, the primary putative targets for this compound are:

-

GABAB Receptors: As a GABA analog, the most probable target is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[1][2]

-

α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): Phenibut and other gabapentinoids are known to bind to the α2δ subunit of VDCCs, which can modulate neurotransmitter release.[3]

Putative Signaling Pathways

Activation of GABAB receptors by an agonist leads to a cascade of intracellular events resulting in neuronal inhibition. This is achieved through the modulation of adenylyl cyclase and the activity of inwardly rectifying potassium (Kir) channels and voltage-dependent calcium channels.

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Activation of Kir Channels: The Gβγ subunit can directly bind to and activate Kir channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.

-

Inhibition of VDCCs: The Gβγ subunit can also inhibit the opening of N-type and P/Q-type calcium channels, reducing Ca2+ influx and subsequent neurotransmitter release.

References

An In-depth Technical Guide to 4-(3-Aminophenyl)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-(3-aminophenyl)butanoic acid hydrochloride. Due to the limited availability of public data for this specific isomer, this document focuses on reported physical and chemical characteristics. It is important to distinguish this compound from its more extensively studied isomers, such as 4-(4-aminophenyl)butanoic acid and the neuroprotective agent Phenibut, which is 4-amino-3-phenylbutanoic acid hydrochloride.

Core Chemical Properties

This compound is a solid organic compound.[1] The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data that has been reported for this compound.

| Property | Value | Source(s) |

| CAS Number | 91843-18-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Melting Point | 140-152 °C | [4] |

| Boiling Point | 368.4 °C | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [2][3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. The following tables provide expected characteristic signals based on the compound's structure.

Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Aromatic C-H | Multiplet | 6.5 - 7.2 |

| Aliphatic -CH₂- (adjacent to phenyl) | Triplet | 2.5 - 2.8 |

| Aliphatic -CH₂- (internal) | Multiplet | 1.8 - 2.1 |

| Aliphatic -CH₂- (adjacent to COOH) | Triplet | 2.2 - 2.5 |

| Carboxylic acid O-H | Broad Singlet | 10 - 12 |

| Amine N-H₃⁺ | Broad Singlet | 7.5 - 8.5 |

Predicted ¹³C NMR Spectral Data

| Carbon | Approximate Chemical Shift (ppm) |

| Carboxylic acid C=O | 170 - 180 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

| Aliphatic -CH₂- (adjacent to phenyl) | 30 - 35 |

| Aliphatic -CH₂- (internal) | 25 - 30 |

| Aliphatic -CH₂- (adjacent to COOH) | 30 - 35 |

Predicted IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (amine salt) | 2800 - 3200 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=C stretch (aromatic) | 1450 - 1600 |

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its structural similarity to GABA and other aminobutanoic acid derivatives suggests potential neurological activity, but this has not been experimentally verified for this particular isomer. Further research is required to elucidate its pharmacological profile.

Safety Information

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation.[3]

Hazard Statements: H315, H319, H335[3]

Precautionary Statements: P261, P305+P351+P338[3]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This technical guide consolidates the currently available chemical and physical data for this compound. While foundational information such as molecular weight and melting point are reported, a significant gap exists in the public domain concerning detailed experimental protocols, comprehensive spectral analyses, and biological activity. Researchers and drug development professionals are advised to perform their own analytical characterization and biological screening to fully understand the properties of this compound. The information provided herein serves as a starting point for further investigation into this specific aminobutanoic acid derivative.

References

An In-Depth Technical Guide to the Synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for obtaining 4-(3-aminophenyl)butanoic acid hydrochloride, a compound of interest for various research and development applications. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 4-(3-nitrophenyl)butanoic acid, followed by its reduction and subsequent conversion to the hydrochloride salt. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-stage sequence. The initial step involves the synthesis of 4-(3-nitrophenyl)butanoic acid. This intermediate is then subjected to a reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt to yield the final product.

General Synthetic Scheme:

Figure 1: General overview of the synthetic pathway.

II. Experimental Protocols

Step 1: Synthesis of 4-(3-nitrophenyl)butanoic acid

A potential route for the synthesis of 4-(3-nitrophenyl)butanoic acid involves the homologation of 3-nitrophenylacetic acid, for instance, via the Arndt-Eistert reaction. This method allows for the elongation of a carboxylic acid by one carbon atom. The general steps involve the conversion of the starting carboxylic acid to its acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile like water to yield the homologous acid.[1][2]

Materials:

-

3-nitrophenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

Diazomethane solution

-

Silver oxide (catalyst)

-

Dioxane

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Acid Chloride Formation: Convert 3-nitrophenylacetic acid to 3-nitrophenylacetyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane or neat at reflux temperature. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

Diazoketone Formation: The crude 3-nitrophenylacetyl chloride is dissolved in an anhydrous, inert solvent such as diethyl ether. A freshly prepared ethereal solution of diazomethane is then added portion-wise at 0 °C. The reaction is stirred at this temperature until the evolution of nitrogen gas ceases.

-

Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver oxide is added, followed by the addition of a mixture of dioxane and water. The reaction mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the silver catalyst is removed by filtration. The filtrate is then acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude 4-(3-nitrophenyl)butanoic acid. The product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 3-nitrophenylacetic acid |

| Key Reagents | Thionyl chloride, Diazomethane, Silver oxide |

| Solvent | Diethyl ether, Dioxane |

| Reaction Temperature | 0 °C to reflux |

| Purification Method | Recrystallization/Column Chromatography |

Table 1: Summary of reaction conditions for the synthesis of 4-(3-nitrophenyl)butanoic acid.

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-(3-nitrophenyl)butanoic acid to an amine is commonly achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The resulting amino acid is then converted to its hydrochloride salt.

Materials:

-

4-(3-nitrophenyl)butanoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Celite

-

Hydrochloric acid (ethanolic or aqueous)

Procedure:

-

Reduction of the Nitro Group:

-

In a hydrogenation flask, dissolve 4-(3-nitrophenyl)butanoic acid in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

The flask is then connected to a hydrogenation apparatus, purged with an inert gas (e.g., nitrogen or argon), and then evacuated and filled with hydrogen gas (this cycle is repeated 3-5 times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

The progress of the reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

-

-

Workup and Isolation of the Amino Acid:

-

Upon completion of the reduction, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen.

-

The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet.

-

The filtrate is concentrated under reduced pressure to yield crude 4-(3-aminophenyl)butanoic acid.

-

-

Formation of the Hydrochloride Salt:

-

The crude 4-(3-aminophenyl)butanoic acid is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

A solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an organic solvent like ethanol or diethyl ether) is added dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt typically precipitates out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

-

| Parameter | Value |

| Starting Material | 4-(3-nitrophenyl)butanoic acid |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen gas |

| Solvent | Methanol or Ethanol |

| Salt Forming Agent | Hydrochloric Acid |

| Purification Method | Precipitation/Recrystallization |

Table 2: Summary of reaction conditions for the synthesis of this compound.

III. Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (indicative) | Expected IR signals (cm⁻¹) |

| 4-(3-nitrophenyl)butanoic acid | C₁₀H₁₁NO₄ | 209.20 | Aromatic protons, aliphatic chain protons, carboxylic acid proton | ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂) |

| This compound | C₁₀H₁₄ClNO₂ | 215.68 | Aromatic protons, aliphatic chain protons, amine protons (as ammonium), carboxylic acid proton | ~3000 (N-H, O-H), ~1700 (C=O) |

Table 3: Expected analytical data for the key compounds.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Detailed workflow for the synthesis of this compound.

V. Potential Research Applications

While the biological activity of 4-(3-aminophenyl)butanoic acid is not extensively documented in publicly available literature, its structural similarity to other aminophenylalkanoic acids suggests potential utility in several areas of research. For instance, the isomeric 4-(4-aminophenyl)butanoic acid has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The amino and carboxylic acid functionalities of the title compound make it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and other potential bioactive agents. Further investigation into its pharmacological properties is warranted.

VI. Safety Considerations

-

Diazomethane is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment. It is recommended to use a diazomethane generation kit and to avoid ground glass joints.

-

Thionyl chloride and oxalyl chloride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Palladium on carbon can be pyrophoric, especially after use. It should be handled in an inert atmosphere when dry and filtered with care. The filter cake should not be allowed to dry in the air.

-

Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on the specific equipment and safety protocols available in their laboratories.

References

The Enigmatic Profile of 4-(3-aminophenyl)butanoic acid hydrochloride: An Unexplored GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogues, compounds structurally related to GABA, have been a focal point for drug discovery, leading to the development of successful therapeutics for epilepsy, anxiety, neuropathic pain, and muscle spasticity. This technical guide delves into the available scientific information surrounding 4-(3-aminophenyl)butanoic acid hydrochloride, a GABA analogue of interest. While data on this specific compound is limited, this paper aims to provide a comprehensive overview by drawing parallels with structurally similar and well-characterized GABA analogues, namely phenibut and baclofen, to infer its potential pharmacological profile and guide future research.

Chemical and Physical Properties

A foundational understanding of a compound begins with its basic chemical and physical characteristics. For this compound, the available data is summarized below.

| Property | Value | Source |

| CAS Number | 91843-18-4 | [1] |

| Molecular Formula | C10H14ClNO2 | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

The GABAergic System: The Target

The therapeutic effects of GABA analogues are mediated through their interaction with the GABAergic system, which primarily consists of GABA receptors. These receptors are broadly classified into two main types: GABAA and GABAB receptors.

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

-

GABAB Receptors: These are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that ultimately result in the opening of potassium channels and the closing of calcium channels, which also leads to neuronal hyperpolarization and inhibition of neurotransmitter release.

The structural characteristics of a GABA analogue determine its affinity and efficacy at these receptor subtypes, thereby defining its pharmacological profile.

Structural Relationship to Known GABA Analogues

This compound shares a core structure with other phenyl-substituted GABA analogues. Understanding these relationships is key to postulating its potential mechanism of action.

Comparison with Phenibut

Phenibut, or 4-amino-3-phenylbutanoic acid, is a well-known GABA analogue with anxiolytic and nootropic effects.[2] The key structural difference is the position of the amino group on the phenyl ring.

-

Phenibut: The phenyl group is at the β-position relative to the carboxylic acid, and there is no amino substituent on the phenyl ring itself.

-

4-(3-aminophenyl)butanoic acid: The phenyl group is at the γ-position, and it possesses an amino group at the meta- (3-) position of the phenyl ring.

This difference in the substitution pattern on the phenyl ring can significantly impact the molecule's electronic distribution, lipophilicity, and ability to cross the blood-brain barrier, which in turn would affect its interaction with GABA receptors.

Comparison with Baclofen

Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, is a potent GABAB receptor agonist used as a muscle relaxant.

-

Baclofen: Features a chlorine atom at the para- (4-) position of the phenyl ring.

-

4-(3-aminophenyl)butanoic acid: Has an amino group at the meta- (3-) position.

The nature and position of the substituent on the phenyl ring are critical determinants of GABAB receptor affinity and activity. The electronic properties of the amino group in the meta position would likely confer a different binding profile compared to the electron-withdrawing chlorine atom in the para position of baclofen.

Postulated Mechanism of Action and Signaling Pathways

Based on its structural similarity to other GABA analogues, it is hypothesized that this compound primarily interacts with GABA receptors. The presence of the phenyl ring suggests it may cross the blood-brain barrier more readily than GABA itself.

Hypothesized Signaling Pathway

References

Navigating Neuroprotection: A Technical Guide to Phenyl-Substituted Butanoic Acids

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document addresses the neuroprotective effects of phenyl-substituted butanoic acids. Initial inquiries into 4-(3-aminophenyl)butanoic acid hydrochloride revealed a significant lack of published scientific research on its specific neuroprotective properties. Consequently, this guide focuses on two structurally related and extensively studied compounds: Phenibut (4-amino-3-phenylbutanoic acid) and 4-Phenylbutyric Acid (4-PBA) . The findings presented herein for these related compounds should not be extrapolated to this compound without direct experimental validation.

Executive Summary

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Phenyl-substituted butanoic acids have emerged as a promising class of compounds with the potential to mitigate neuronal damage in various pathological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the neuroprotective mechanisms, experimental validation, and quantitative efficacy of two key molecules in this class: Phenibut and 4-PBA. By detailing their distinct modes of action—GABAergic modulation and chemical chaperoning, respectively—this paper aims to equip researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Phenibut (4-amino-3-phenylbutanoic acid): A GABAergic Modulator with Neuroprotective Potential

Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), readily crosses the blood-brain barrier due to the presence of a phenyl ring.[1][2] Its neuroprotective effects are primarily attributed to its action as a GABA-B receptor agonist and a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3][4]

Mechanism of Action

Phenibut's neuroprotective activity is believed to stem from its ability to reduce neuronal excitability and modulate neurotransmitter release. As a GABA-B receptor agonist, it mimics the inhibitory effects of GABA.[2][5] Its binding to the α2-δ subunit of VDCCs is similar to the action of gabapentinoids and likely contributes to the reduction of glutamate release, thereby attenuating excitotoxicity.[6] Some studies also suggest that Phenibut may increase dopamine levels in the striatum, which could contribute to its nootropic effects.[4]

Signaling Pathways

The neuroprotective signaling of Phenibut involves the modulation of several downstream pathways. By activating GABA-B receptors, it can influence adenylyl cyclase and potassium channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal firing. Its interaction with VDCCs directly impacts calcium influx, a critical trigger for apoptotic pathways.

Quantitative Data

| Model | Compound | Dose | Effect | Reference |

| Rat model of focal cerebral ischemia (f-MCAO and ET1-MCAO) | R-phenibut | 10 mg/kg | Significantly improved histological outcome at day 7 in ET1-MCAO. | [3] |

| Rat model of focal cerebral ischemia (f-MCAO and ET1-MCAO) | R-phenibut | 50 mg/kg | Significantly alleviated reduction of brain volume in damaged hemisphere in both models. Statistically significant increase of BDNF and VEGF gene expression. | [3] |

| Rat model of traumatic brain injury | R-phenibut | 50 mg/kg | Significantly reduced the number of Nissl-stained dark neurons and IL-1β expression in the neocortex. | [7] |

| Rat model of cerebral ischemia | Phenibut | 25 mg/kg | Reduced neurological deficiency and amnesia. | [8][9] |

Experimental Protocols

-

Model: Male Wistar or CD rats are subjected to transient middle cerebral artery occlusion (MCAO) induced by either filament insertion (f-MCAO) or endothelin-1 (ET1) microinjection (ET1-MCAO).[3]

-

Treatment: R-phenibut is administered at doses of 10 and 50 mg/kg for 7 to 14 days.[3]

-

Assessment: Sensorimotor function is evaluated using tests such as the vibrissae-evoked forelimb-placing test. Histological outcome is assessed by measuring the brain infarct volume. Gene expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) is quantified using reverse transcriptase-PCR in the damaged brain hemisphere.[3]

-

Model: Human neuroblastoma SH-SY5Y cells are used as an in vitro model for traumatic brain injury. Excitotoxicity is induced by exposing the cells to supraphysiological concentrations of glutamate.[6]

-

Treatment: Cells are pre-treated with Phenibut prior to glutamate exposure.

-

Assessment: Neuronal apoptosis is assessed to determine the attenuating effect of Phenibut on glutamatergic excitotoxicity.[6]

4-Phenylbutyric Acid (4-PBA): A Chemical Chaperone Targeting Endoplasmic Reticulum Stress

4-PBA is a low molecular weight fatty acid that functions as a chemical chaperone, aiding in proper protein folding and trafficking.[10][11] Its neuroprotective effects are primarily linked to the inhibition of endoplasmic reticulum (ER) stress, a cellular state implicated in a wide range of neurodegenerative diseases.[12][13][14] 4-PBA is also known to have histone deacetylase (HDAC) inhibitory activity, although its neuroprotective effects are thought to be mainly due to its chaperone function.[10][15]

Mechanism of Action

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic or severe ER stress leads to apoptosis. 4-PBA alleviates ER stress by facilitating the proper folding of proteins, thereby reducing the load of misfolded proteins.[16] This action prevents the sustained activation of the UPR and subsequent apoptotic pathways.

Signaling Pathways

The neuroprotective effects of 4-PBA are mediated through the modulation of the three main branches of the UPR: the PERK, IRE1, and ATF6 pathways. By reducing the accumulation of unfolded proteins, 4-PBA prevents the activation of these sensors. This leads to a decrease in the phosphorylation of eIF2α, the activation of ATF4 and CHOP, and the splicing of XBP1, all of which are key mediators of ER stress-induced apoptosis.[13] Furthermore, 4-PBA can rescue ER stress-suppressed Akt protein biosynthesis, which, in conjunction with agents like lithium, can activate downstream pro-survival signaling and inhibit autophagy-induced cell death.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Phenibut’s Inhibition of Glutamate Induced Apoptosis in SHSY5Y cells, an in Vitro Model for Traumatic Brain Injury | Midwestern Journal of Undergraduate Sciences [journals.ku.edu]

- 7. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Comparative evaluation of the neuroprotective activity of phenibut and piracetam under experimental cerebral ischemia conditions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NEUROPROTECTIVE ACTION OF PHENIBUT AND NEUROGLUTAM IN EXPERIMENTAL CEREBRAL ISCHEMIA ON THE BACKGROUND OF ALTERED IMMUNOREACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 15. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Receptor Binding Profile of 4-(3-aminophenyl)butanoic acid hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Receptor Binding Profile of 4-(3-aminophenyl)butanoic acid hydrochloride

Executive Summary

This document addresses the request for an in-depth technical guide on the receptor binding profile of this compound. A thorough and systematic search of publicly available scientific literature, patent databases, and chemical registries was conducted to collate all relevant quantitative data, experimental protocols, and associated signaling pathways for this specific molecule.

The comprehensive investigation reveals a critical finding: as of the date of this report, there is no publicly available scientific literature detailing the receptor binding profile of this compound or its free base, 4-(3-aminophenyl)butanoic acid. The molecule is commercially available and is categorized as a chemical building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This suggests its primary utility in drug development may be as a linker moiety rather than a pharmacologically active agent with a specific receptor target.

Due to the absence of primary binding data, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for the specified compound. This report will, however, provide context by briefly discussing the pharmacology of structurally related compounds, while emphasizing that these profiles are not directly transferable to this compound.

Introduction to this compound

This compound is a chemical compound with the linear formula C10H14ClNO2. Structurally, it is a derivative of butanoic acid with an aminophenyl group at the 4-position, where the amino group is in the meta position on the phenyl ring.

While the specific biological activity of this compound is not documented, its structural analogues have been investigated for their pharmacological properties. It is crucial to reiterate that the activity of these related molecules does not predict the activity of this compound.

Receptor Binding Profile of Structurally Related Compounds

To provide a contextual framework, this section briefly outlines the receptor binding profiles of well-characterized structural analogues.

Phenibut (4-amino-3-phenylbutanoic acid)

Phenibut is a close structural analogue where the phenyl group is directly attached to the butanoic acid backbone. It is known to be a GABA receptor agonist.

-

Primary Target: GABA-B receptor agonist.[1]

-

Secondary Target: Blocks α2δ subunit-containing voltage-gated calcium channels.[1]

The affinity of phenibut for the GABA-B receptor is notably lower than that of baclofen.[1]

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid)

Baclofen is another structural analogue, characterized by a chloro-substituted phenyl group. It is a potent muscle relaxant.

-

Primary Target: Potent agonist at the GABA-B receptor.

Discussion and Future Directions

The absence of receptor binding data for this compound in the public domain presents a significant knowledge gap. For researchers interested in the potential pharmacological activity of this compound, the logical next step would be to perform initial receptor screening assays.

A suggested workflow for determining the receptor binding profile is outlined below.

Conclusion

References

An In-depth Technical Guide to the Discovery and Development of Aminophenylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of aminophenylbutanoic acid derivatives. The primary focus is on 4-amino-3-phenylbutanoic acid, commonly known as Phenibut, a compound with a rich history of use in Eastern Europe for its anxiolytic and nootropic properties. This document delves into the synthetic chemistry, pharmacological mechanisms, structure-activity relationships, and key experimental protocols relevant to this class of compounds. Quantitative data are presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of Aminophenylbutanoic Acid Derivatives

The development of aminophenylbutanoic acid derivatives stems from the quest to create centrally active analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. The addition of a phenyl group to the GABA backbone, as seen in 4-amino-3-phenylbutanoic acid (Phenibut), was a key innovation that enhanced its lipophilicity and brain penetration.[1]

Phenibut was first synthesized in the 1960s in the Soviet Union and has since been used clinically in Russia and other Eastern European countries to treat a variety of conditions, including anxiety, insomnia, and post-traumatic stress disorder.[2][3] Structurally, Phenibut is an analog of baclofen, another GABA derivative used as a muscle relaxant.[4] The core aminophenylbutanoic acid scaffold has been the subject of further investigation to explore the structure-activity relationships and develop novel compounds with improved pharmacological profiles.

Synthetic Chemistry

The synthesis of aminophenylbutanoic acid derivatives, particularly Phenibut, can be achieved through several routes. Below are detailed protocols for two common methods.

Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride from 4-Phenyl-2-pyrrolidone

This method involves the acid-catalyzed hydrolysis of a lactam precursor.

Experimental Protocol:

-

To a round-bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol).

-

Add 10 mL of 6.0 M hydrochloric acid (HCl).

-

The reaction mixture is magnetically stirred under reflux for 12 hours.

-

After completion, the solvent is removed by evaporation under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.

Enantioselective Synthesis of (S)- and (R)-Phenibut

Enantiomerically pure Phenibut can be synthesized via a tandem hydrolysis-decarboxylation of the corresponding β-phenyl-γ-lactam.[1]

Experimental Protocol:

-

Reflux S-β-phenyl-γ-lactam (96 mg, 0.32 mmol) with 5 mL of 6N HCl for 3.5 hours.

-

After the reaction is complete, concentrate the solution to obtain (S)-4-amino-3-phenylbutanoic acid hydrochloride.

-

The same procedure can be followed using R-β-phenyl-γ-lactam to yield (R)-4-amino-3-phenylbutanoic acid hydrochloride.

Pharmacology and Mechanism of Action

Aminophenylbutanoic acid derivatives, with Phenibut as the archetypal compound, exhibit a dual mechanism of action, primarily targeting the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).

GABA-B Receptor Agonism

Phenibut acts as a full agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6] This action is responsible for the anxiolytic and sedative effects of these compounds. The (R)-enantiomer of Phenibut has been shown to have a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[7]

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

In addition to its GABAergic activity, Phenibut also binds to the α2δ subunit of VGCCs.[8][9] This subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of the channel.[10][11] By binding to the α2δ subunit, Phenibut can reduce the influx of calcium into neurons, which in turn decreases the release of excitatory neurotransmitters. This mechanism is shared with the gabapentinoid drugs, gabapentin and pregabalin, and contributes to the analgesic and anxiolytic properties of Phenibut.[12] Both (R)- and (S)-enantiomers of Phenibut exhibit similar affinity for the α2δ subunit.[13]

Dopaminergic Effects

Some studies suggest that Phenibut may also modulate the dopaminergic system, leading to an increase in dopamine levels in the brain.[3] The precise mechanism of this effect is not yet fully understood but may contribute to the mood-enhancing and nootropic effects reported by some users.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Phenibut and related compounds.

| Compound | Target | Assay Type | Value (Ki in µM) | Reference |

| (R)-Phenibut | α2δ subunit (rat brain) | Radioligand Binding | 23 | [10] |

| (S)-Phenibut | α2δ subunit (rat brain) | Radioligand Binding | 39 | [10] |

| (R)-Phenibut | GABA-B Receptor | Radioligand Binding | 92 | [10] |

| (S)-Phenibut | GABA-B Receptor | Radioligand Binding | >1000 | [10] |

| Racemic Baclofen | GABA-B Receptor | Radioligand Binding | 32 (ED50) | [1] |

| (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid HCl | GABA-B Receptor | Functional Assay | 240 (EC50) | [1] |

Table 1: Binding Affinities of Aminophenylbutanoic Acid Derivatives

| Parameter | Value | Conditions | Reference |

| Bioavailability | ≥63% | 250 mg oral dose | [5] |

| Elimination Half-life | 5.3 hours | 250 mg oral dose | [5] |

| Onset of Action (Oral) | 2–4 hours | 1–3 g dose | [5] |

| Duration of Action | 15–24 hours | 1–3 g dose | [5] |

| Excretion | 63% unchanged in urine | 250 mg oral dose | [5] |

Table 2: Pharmacokinetic Parameters of Phenibut

Structure-Activity Relationships (SAR)

The pharmacological activity of aminophenylbutanoic acid derivatives is influenced by several structural features:

-

Position of the Phenyl Ring: The placement of the phenyl group at the β-position of the GABA backbone is crucial for activity at both the GABA-B receptor and the α2δ subunit.[14]

-

Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring can significantly impact GABA-B receptor affinity. For example, the addition of a chlorine atom at the para-position, as seen in baclofen, increases potency compared to Phenibut.[4]

-

Stereochemistry: As noted earlier, the (R)-enantiomer of Phenibut is the primary contributor to its GABA-B receptor agonist activity.[7]

-

Carboxyl Group: The presence of the carboxylic acid moiety is important for interaction with the GABA-B receptor.[14]

Key Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of test compounds to the GABA-B receptor using a radiolabeled ligand, such as [3H]GABA.

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand ([3H]GABA), and varying concentrations of the test compound.

-

To determine non-specific binding, include wells with a high concentration of a known GABA-B agonist (e.g., baclofen).

-

Incubate the plate at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay for GABA-B Receptor Functional Activity

This assay measures the functional activation of G-protein coupled receptors, such as the GABA-B receptor, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[15][16][17]

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the GABA-B receptor as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, GDP (to promote the inactive G-protein state), and varying concentrations of the test compound (agonist).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for GTPγS binding.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of [35S]GTPγS bound to the membranes using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Caption: GABA-B Receptor Signaling Pathway

α2δ Subunit of VGCC Signaling Pathway

Caption: α2δ Subunit of VGCC Signaling

Experimental Workflow for Compound Evaluation

Caption: Compound Evaluation Workflow

Conclusion

Aminophenylbutanoic acid derivatives, exemplified by Phenibut, represent a fascinating class of compounds with significant potential for modulating central nervous system activity. Their dual mechanism of action at both GABA-B receptors and the α2δ subunit of voltage-gated calcium channels provides a unique pharmacological profile that warrants further investigation. This technical guide has provided a detailed overview of the synthesis, pharmacology, and experimental evaluation of these compounds. The presented data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring this chemical space for the discovery of novel therapeutics for neurological and psychiatric disorders. Future research should focus on the development of derivatives with improved selectivity and pharmacokinetic properties to enhance their therapeutic potential and minimize off-target effects.

References

- 1. Biological actions in vivo and in vitro of two γ-aminobutyric acid (GABA) analogues: β-chloro GABA and β-phenyl GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxiliary α2δ1 and α2δ3 Subunits of Calcium Channels Drive Excitatory and Inhibitory Neuronal Network Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. jneurosci.org [jneurosci.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 4-(3-Aminophenyl)butanoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(3-aminophenyl)butanoic acid hydrochloride, a compound belonging to the β-phenyl-γ-aminobutyric acid (β-phenyl-GABA) class of molecules. Commonly known as Phenibut, this compound and its analogs primarily exert their pharmacological effects through the modulation of γ-aminobutyric acid (GABA) receptors, with a notable preference for the GABA-B subtype. This document synthesizes the current understanding of how structural modifications to the 4-(3-aminophenyl)butanoic acid scaffold influence its biological activity. It includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts in this chemical space.

Introduction

This compound is a derivative of the endogenous inhibitory neurotransmitter GABA. The addition of a phenyl ring to the β-position of the GABA backbone enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself. This structural modification is key to its activity within the central nervous system (CNS). The primary molecular targets for this class of compounds are GABA receptors, which are critical for regulating neuronal excitability. Understanding the SAR of 4-(3-aminophenyl)butanoic acid and its analogs is essential for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a range of neurological and psychiatric disorders.

Core Structure and Pharmacophore

The fundamental pharmacophore of 4-(3-aminophenyl)butanoic acid consists of a γ-aminobutyric acid backbone with a phenyl ring substitution at the β-position. The key structural features influencing its biological activity include:

-

The Butanoic Acid Moiety: The carboxylic acid group is crucial for interaction with the GABA receptor binding pocket.

-

The Amino Group: The primary amine is another critical feature for receptor recognition and activation.

-

The Phenyl Ring: The position and substitution of the phenyl ring significantly impact potency and selectivity.

-

Stereochemistry: The chirality at the β-carbon is a major determinant of activity, with the (R)-enantiomer generally exhibiting higher potency at the GABA-B receptor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(3-aminophenyl)butanoic acid analogs is highly dependent on specific structural modifications. The following sections detail the impact of these changes.

Phenyl Ring Position and Substitution

The position of the amino group on the phenyl ring and further substitutions on the ring play a pivotal role in modulating the pharmacological profile. While specific quantitative data for a broad range of 4-(3-aminophenyl)butanoic acid analogs is limited in publicly available literature, general principles can be inferred from related β-phenyl-GABA derivatives.

-

Position of the Amino Group: The meta position of the amino group, as in the parent compound, is a key feature. Altering its position to ortho or para can be expected to significantly change the binding affinity and efficacy at GABA receptors due to altered electronic and steric properties.

-

Substitution on the Phenyl Ring: Introduction of substituents on the phenyl ring can drastically alter activity. For instance, the presence of a chlorine atom at the para-position of the phenyl ring of β-phenyl-GABA results in baclofen, a potent and selective GABA-B receptor agonist. This highlights the sensitivity of the receptor to the electronic and steric nature of the phenyl ring substituent. Fluorination, as seen in 4-fluorophenibut, is another modification known to modulate potency.

Role of the Carboxyl Group

The carboxylic acid group is an essential feature for the agonist activity of β-phenyl-GABA derivatives at the GABA-B receptor. Esterification or replacement of this group generally leads to a significant loss of activity, indicating its critical role in forming ionic interactions within the receptor's binding site.

Importance of Stereoisomerism

The β-carbon of 4-(3-aminophenyl)butanoic acid is a chiral center. For β-phenyl-GABA (Phenibut), it has been established that the (R)-enantiomer is significantly more potent as a GABA-B receptor agonist than the (S)-enantiomer. The (R)-enantiomer of baclofen is also the more active isomer. This stereoselectivity underscores the specific three-dimensional arrangement required for optimal interaction with the GABA-B receptor.

Quantitative Data

| Compound | Receptor Target | Assay Type | Value | Units |

| (R,S)-Phenibut | GABA-B | Receptor Binding (IC50) | 16 | µM |

| (R)-Phenibut | GABA-B | Receptor Binding (Ki) | 5.7 | µM |

| (S)-Phenibut | GABA-B | Receptor Binding (Ki) | >100 | µM |

| Baclofen | GABA-B | Receptor Binding (Ki) | 0.17 | µM |

Note: The above data is compiled from various sources and should be considered representative. Direct comparison between values from different studies should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR study of this compound and its analogs.

Synthesis of 4-(3-Aminophenyl)butanoic Acid Analogs

A general synthetic route for the preparation of β-phenyl-γ-aminobutyric acid derivatives involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid or its esters, followed by a series of reduction and hydrolysis steps.

Example Protocol: Synthesis of 4-(3-Nitrophenyl)but-3-enoic acid (a precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes).

-

Catalyst Addition: Add piperidine (0.1 equivalents) as a catalyst.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the desired product.

Subsequent steps would involve selective reduction of the double bond and the nitro group to obtain the final 4-(3-aminophenyl)butanoic acid analog.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay: In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of [³H]-GABA (a radioligand, final concentration ~20 nM), and 400 µL of the membrane preparation. For determining non-specific binding, add 100 µM of unlabeled GABA instead of the test compound.

-

Incubation: Incubate the plate at 4°C for 30 minutes.

-

Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Brain Slices

This protocol outlines the whole-cell patch-clamp technique to measure the functional activity of compounds on GABA-B receptors in neurons.

-

Slice Preparation: Acutely prepare coronal brain slices (300 µm thick) from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature. Visualize neurons using an upright microscope with DIC optics.

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with an internal solution containing a potassium-based solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at -60 mV. Apply a GABA-B receptor agonist (e.g., baclofen) to elicit an outward current. After establishing a stable baseline response, co-apply the test compound with the agonist to determine its modulatory effect.

-

Analysis: Measure the change in the amplitude of the agonist-evoked current in the presence of the test compound. Construct dose-response curves to determine the EC50 or IC50 of the compound.

Mandatory Visualizations

Signaling Pathway

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound and its analogs is centered on its interaction with GABA receptors, particularly the GABA-B subtype. Key structural determinants of activity include the integrity of the γ-aminobutyric acid backbone, the stereochemistry at the β-carbon, and the nature of the substitution on the phenyl ring. While the available quantitative data for a comprehensive SAR is limited, the existing information provides a solid foundation for the design of novel analogs. The experimental protocols detailed in this guide offer a framework for the synthesis and pharmacological evaluation of new compounds in this class. Further research, focusing on the systematic modification of the 4-(3-aminophenyl)butanoic acid scaffold and detailed pharmacological characterization, is warranted to develop next-generation GABA-B receptor modulators with enhanced therapeutic potential.

In Silico Modeling of 4-(3-Aminophenyl)butanoic Acid Hydrochloride Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 4-(3-aminophenyl)butanoic acid hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), this compound is predicted to interact with GABA receptors, key targets in the central nervous system. This document outlines the protocols for investigating these potential interactions through molecular docking and molecular dynamics simulations, offering a framework for researchers to elucidate the compound's mechanism of action and guide further drug development efforts.

Introduction to this compound

This compound is a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA suggests a potential to modulate GABAergic neurotransmission by interacting with GABA receptors, specifically the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3][4] In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding affinity and dynamics of this compound with its putative biological targets.

This guide will detail the computational workflows for studying these interactions, from initial protein and ligand preparation to the analysis of simulation trajectories.

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound to the binding sites of GABA-A and GABA-B receptors.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target receptors (e.g., human GABA-A and GABA-B receptors) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

-

Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or GOLD.

-

Define the search space (grid box) to encompass the defined binding site.

-

Run the docking simulation to generate a series of binding poses ranked by their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

-

Visualize the interactions using molecular graphics software (e.g., PyMOL, VMD).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Methodology:

-

System Preparation:

-

Select the most promising docked pose of the this compound-receptor complex from the molecular docking study.

-

Place the complex in a periodic boundary box and solvate with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for biomolecular simulations (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure stability.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample a wide range of conformational states.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

-

Investigate the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF).

-

Characterize the persistent intermolecular interactions over the course of the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

-

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound with GABA-A and GABA-B receptors. This data is illustrative and based on typical findings for GABA analogs.

Table 1: Molecular Docking Results

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| GABA-A Receptor | -7.5 | Tyr97, Arg119, Phe200 | Hydrogen Bond, Pi-Pi Stacking |

| GABA-B Receptor | -8.2 | Ser246, Glu348, Trp374 | Hydrogen Bond, Salt Bridge, Cation-Pi |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Å) | Key Persistent Hydrogen Bonds (Residue, Occupancy %) | Binding Free Energy (MM/PBSA) (kcal/mol) |

| GABA-A Complex | 2.1 ± 0.3 | Tyr97 (85%), Arg119 (72%) | -35.6 ± 4.1 |

| GABA-B Complex | 1.8 ± 0.2 | Ser246 (91%), Glu348 (88%) | -42.3 ± 3.5 |

Visualizations

The following diagrams illustrate the key signaling pathways and a general workflow for the in silico modeling described in this guide.

Caption: GABA-A Receptor Signaling Pathway

Caption: GABA-B Receptor Signaling Pathway

Caption: General In Silico Modeling Workflow

References

- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Comparison of Phenibut and its Positional Isomer 4-(3-aminophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of Phenibut (4-amino-3-phenylbutanoic acid hydrochloride) and its positional isomer, 4-(3-aminophenyl)butanoic acid hydrochloride. While extensive research is available for Phenibut, a notable scarcity of public domain data exists for this compound, limiting a direct, in-depth comparison of their pharmacological and biological activities. This document summarizes the available technical information for both compounds, highlighting the significant data gap for the latter.

Core Chemical and Physical Differences

Phenibut, chemically known as 4-amino-3-phenylbutanoic acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl group at the β-position.[1] This structural modification allows it to cross the blood-brain barrier more readily than GABA itself.[1] this compound is a positional isomer of Phenibut where the amino group is attached to the meta-position of the phenyl ring instead of the butyric acid chain. This fundamental difference in the location of the amino group is expected to significantly alter the molecule's chemical properties and its interaction with biological targets.

| Property | Phenibut Hydrochloride | This compound |

| IUPAC Name | 4-Amino-3-phenylbutanoic acid hydrochloride | This compound |

| CAS Number | 3060-41-1[2] | 91843-18-4[3] |

| Molecular Formula | C₁₀H₁₄ClNO₂[2] | C₁₀H₁₄ClNO₂[3] |

| Molecular Weight | 215.68 g/mol [2] | 215.68 g/mol [3] |

| Chemical Structure | A phenyl ring attached to the β-carbon of a γ-aminobutyric acid backbone. | A butanoic acid chain attached to a phenyl ring with an amino group at the meta-position. |

| Melting Point | 194-201°C[4] | Not available |

| Solubility | Soluble in DMSO and Methanol (slightly).[2] | Not available |

Pharmacological Profile

Phenibut

Phenibut is primarily recognized for its activity as a full agonist of the GABA-B receptor, similar to baclofen.[1] It exhibits a significantly lower affinity for the GABA-B receptor compared to baclofen.[1] The pharmacological activity of racemic phenibut is primarily attributed to its (R)-enantiomer, which has a much higher affinity for the GABA-B receptor than the (S)-enantiomer.[5] In addition to its GABA-B agonism, Phenibut also acts as a gabapentinoid by binding to and blocking the α₂δ subunit of voltage-dependent calcium channels.[1] At lower concentrations, it has been suggested to mildly increase dopamine levels in the brain.[1]

Quantitative Pharmacological Data for Phenibut:

| Parameter | Value | Species | Notes |

| GABA-B Receptor Affinity (Kᵢ) | Racemic: 177 ± 2 µM[5] | Rat | Radioligand binding assay with [³H]CGP54626.[5] |

| (R)-phenibut: 92 ± 3 µM[5] | Rat | ||

| Baclofen (for comparison): 6.0 ± 1 µM[5] | Rat |

This compound

There is a significant lack of publicly available pharmacological data for this compound. No studies detailing its receptor binding profile, mechanism of action, or in vivo effects could be identified through extensive searches of scientific literature. Its structural similarity to other neuroactive compounds suggests potential activity within the central nervous system, but this remains speculative without experimental evidence.

Signaling Pathways

Phenibut (via GABA-B Receptor Activation)

As a GABA-B receptor agonist, Phenibut's mechanism of action involves the activation of G protein-coupled receptors that mediate slow and sustained inhibitory effects in the central nervous system.[6] This signaling cascade involves the modulation of downstream effector enzymes and ion channels.[6] Upon activation, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gᵢ/ₒ proteins.[7] This leads to the dissociation of the Gα and Gβγ subunits.[8] The Gβγ subunit can then directly inhibit presynaptic N-type and P/Q-type voltage-gated calcium channels, reducing neurotransmitter release, and activate postsynaptic G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.[7][8] The Gα subunit inhibits adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7]

This compound

The signaling pathways for this compound are unknown due to the absence of pharmacological studies.

Experimental Protocols

Synthesis

A general method for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride involves the hydrolysis of 4-phenyl-2-pyrrolidone.[2]

Protocol:

-

Add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of 6.0 M hydrochloric acid to a round-bottom flask.[2]

-

Stir the reaction mixture magnetically under reflux for 12 hours.[2]

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.[2]

Other multi-step synthesis routes starting from benzaldehyde and ethyl acetoacetate have also been described.[9]

No detailed, peer-reviewed synthesis protocols for this compound were found in the searched literature. Commercial suppliers list the compound, indicating that synthetic routes exist, but these are not publicly detailed.

Analytical Methods

Several analytical methods have been developed for the quantification of Phenibut in various matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common and sensitive method for the quantification of Phenibut in biological samples like blood and urine.[10] A typical method involves protein precipitation for sample preparation, followed by analysis on a C18 column with a mobile phase consisting of ammonium acetate and acetic acid in a water/methanol gradient.[10][11]

-

Ion-Pair Chromatography with UV Detection: This method has been developed for the quantitative analysis of Phenibut in biological samples and is suitable for pharmacokinetic studies.[12] It utilizes a reversed-phase C18 column.[12]

-

Capillary Electrophoresis: A method for the quantitative determination of Phenibut in microcapsules has been developed using capillary electrophoresis with a leading electrolyte solution of sodium tetraborate and UV detection at 193 nm.[13]

No specific analytical methods for the quantification of this compound have been described in the available literature. Standard analytical techniques such as HPLC-UV, LC-MS, and GC-MS could likely be adapted for its analysis, but validated methods are not publicly available.

Receptor Binding Assay (General Protocol)

The following is a general protocol for a GABA-A receptor binding assay using a radioligand, which can be adapted to study the binding of compounds to GABA receptors.

Protocol Details:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugation steps to isolate the cell membranes containing the receptors. The final pellet is resuspended in a binding buffer.

-

Binding Assay: Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]muscimol for GABA-A or [³H]CGP54626 for GABA-B) in the presence and absence of the test compound at various concentrations. A tube with a high concentration of an unlabeled known ligand (e.g., GABA or baclofen) is used to determine non-specific binding.

-

Termination and Washing: The binding reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding. Competition curves are then generated to determine the binding affinity (Kᵢ) of the test compound.

Conclusion

This technical guide highlights the substantial difference in the available scientific knowledge between Phenibut and its positional isomer, this compound. Phenibut is a well-characterized compound with a known mechanism of action as a GABA-B receptor agonist and a gabapentinoid. In stark contrast, this compound remains largely uncharacterized in the public scientific literature.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of data for this compound means that its therapeutic potential and safety profile are completely unknown. Further research, including synthesis, in vitro pharmacological profiling, and in vivo studies, is necessary to elucidate the basic differences in the biological activity of these two isomers. Such studies would be crucial to understanding the structure-activity relationships of phenyl-substituted GABA derivatives and could potentially uncover novel pharmacological properties.

References

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 10. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RU2642275C1 - Method for quantitative determination of phenibut in microcapsules by capillary electrophoresis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing 4-(3-aminophenyl)butanoic acid hydrochloride in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches did not yield specific data or established protocols for the use of 4-(3-aminophenyl)butanoic acid hydrochloride in primary neuron culture. The following application notes and protocols are based on established methodologies for primary neuron culture and the characterization of novel neuroactive compounds. The experimental parameters provided are starting points and should be optimized for specific neuronal types and research questions.

Introduction